molecular formula C14H22N2O2 B063299 4-Boc-aminomethylphenethylamine CAS No. 187283-19-8

4-Boc-aminomethylphenethylamine

Cat. No.: B063299
CAS No.: 187283-19-8
M. Wt: 250.34 g/mol
InChI Key: JBJDTPIPPYKWFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethylphenethylamine typically involves the protection of the amino group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Properties

CAS No.

187283-19-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3

InChI Key

JBJDTPIPPYKWFD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (38.1 mMol) of 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide, 18.5 g (43 mMol) of I,I-bis-(trifluoroacetoxy)iodobenzene, 100 ml of acetonitrile and 20 ml of water was stirred for 8 hours at a reaction temperature of 40° C. A further 2.5 g of I,I-bis-(trifluoroacetoxy)iodobenzene were added and the mixture was again kept at 40° C. for 6 hours. The acetonitrile was distilled off in vacuo, the residue was taken up in 200 ml of water, then filtered, the filtrate was extracted once with 50 ml of diethylether and then made alkaline with sodium hydroxide. The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane, the combined dichloromethane extracts were dried over sodium sulphate and freed from solvent in vacuo. The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM) using first of all tert.butyl-methylether and then tert.butylmethylether/methanol/conc. aqueous ammonia=9/1/0.3 (v/v/v) as eluant. 4.5 g (50% of theory) of a colourless oil were obtained.
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine

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